N-(benzylcarbamoyl)-2-chloroacetamide
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Overview
Description
N-(benzylcarbamoyl)-2-chloroacetamide is a chemical compound that serves as a building block in organic synthesis. It is characterized by the presence of a benzylcarbamoyl group attached to a 2-chloroacetamide moiety. This compound is of interest due to its potential applications in the synthesis of various heterocyclic systems and its role in the development of pharmaceutical agents .
Synthesis Analysis
The synthesis of N-(benzylcarbamoyl)-2-chloroacetamide and related compounds typically involves the chloroacetylation of corresponding aryl amines. This process results in the formation of N-aryl 2-chloroacetamides, which can further react with various nucleophiles to produce a range of heterocyclic compounds . For instance, the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides leads to the formation of 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives under mild reaction conditions .
Molecular Structure Analysis
The molecular structure of N-(benzylcarbamoyl)-2-chloroacetamide derivatives has been confirmed through analytical and spectral studies, including single-crystal X-ray data. These studies ensure the correct identification of the synthesized compounds and their structural integrity .
Chemical Reactions Analysis
N-(benzylcarbamoyl)-2-chloroacetamide exhibits reactivity towards various nucleophiles due to the presence of a labile chlorine atom. This reactivity can lead to nucleophilic substitution reactions, which may be accompanied by intramolecular cyclization, yielding diverse heterocyclic systems such as imidazole, pyrrole, thiazolidine-4-one, and thiophene .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(benzylcarbamoyl)-2-chloroacetamide derivatives are crucial for their application in drug synthesis. For example, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage were synthesized and characterized by elemental analyses and various spectroscopic techniques. These compounds exhibited broad-spectrum antibacterial activity against tested microorganisms, highlighting their potential as antibacterial agents .
Scientific Research Applications
Lipophilicity and Pharmacokinetics Prediction
Vastag, Apostolov, and Matijević (2018) examined the biological potential of N-(substituted phenyl)-2-chloroacetamides, including N-(benzylcarbamoyl)-2-chloroacetamide. Their study involved predicting properties like lipophilicity and pharmacokinetics, crucial for biological activity, using reversed-phase thin-layer chromatography and chemometric methods. The findings indicated good correlations in predicting these properties, suggesting their potential in preclinical research (Vastag, Apostolov, & Matijević, 2018).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
Janardhan et al. (2014) explored the use of N-(benzylcarbamoyl)-2-chloroacetamide as a building block in synthesizing fused thiazolo[3,2-a]pyrimidinones. This synthesis involves eliminating by-products like aniline/2-aminobenzothiazole, indicating its usefulness in creating specialized compounds (Janardhan et al., 2014).
Role in Spectroscopic and Quantum Mechanical Studies
Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including N-(benzylcarbamoyl)-2-chloroacetamide derivatives. Their research highlighted the potential of these compounds in applications like dye-sensitized solar cells and non-linear optical (NLO) activity (Mary et al., 2020).
Anticancer Activities of Derivatives
Tay, Yurttaş, and Demirayak (2012) investigated the anticancer activities of N-(benzylcarbamoyl)-2-chloroacetamide derivatives. They found that specific compounds showed notable anticancer activity, demonstrating the compound's relevance in medical research (Tay, Yurttaş, & Demirayak, 2012).
Chemical Reactivity and Synthesis
Abdel‐Latif, Fahad, and Ismail (2020) described the synthesis of various N-aryl 2-chloroacetamides, highlighting the chemical reactivity due to easy replacement of the chlorine atom by nucleophiles. This property is significant for synthesizing diverse heterocyclic systems (Abdel‐Latif, Fahad, & Ismail, 2020).
Herbicidal Applications
Weisshaar and Böger (1989) explored the use of chloroacetamides, including N-(benzylcarbamoyl)-2-chloroacetamide, in herbicides. They found these compounds to be effective as pre-emergent or early post-emergent herbicides in various crops (Weisshaar & Böger, 1989).
Chromatographic Assessment of Biological Activity
Apostolov et al. (2015) assessed the lipophilicity of N-(substituted phenyl)-2-chloroacetamides, including N-(benzylcarbamoyl)-2-chloroacetamide, to estimate their potential biological activity. Their research used chromatographic and computational methods, providing a deeper understanding of the compound's applications (Apostolov et al., 2015).
Crystallography and Hydrogen Bonding Studies
Wang, Huang, and Tang (2006) synthesized N-(benzylcarbamoyl)-2-chloroacetamide and studied its crystal structure, revealing intramolecular hydrogen bonds. Such studies are vital for understanding the compound's molecular interactions (Wang, Huang, & Tang, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(benzylcarbamoyl)-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-6-9(14)13-10(15)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDRCKQAPGXXHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358985 |
Source
|
Record name | N-(Benzylcarbamoyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzylcarbamoyl)-2-chloroacetamide | |
CAS RN |
59272-24-1 |
Source
|
Record name | N-(Benzylcarbamoyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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